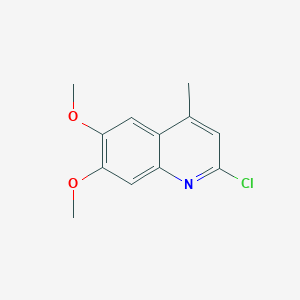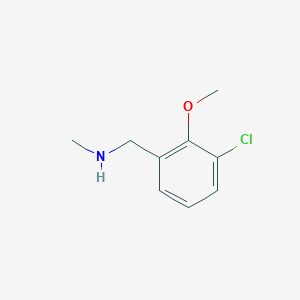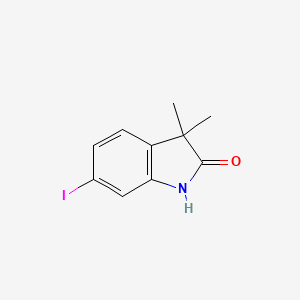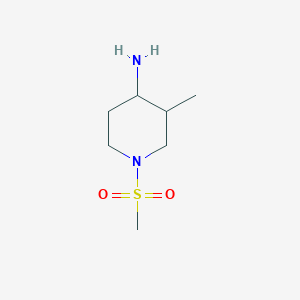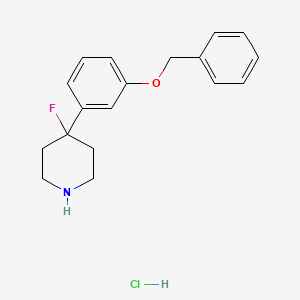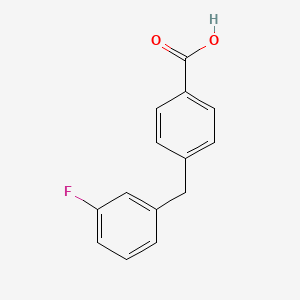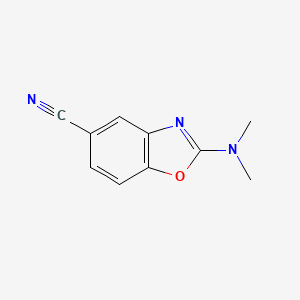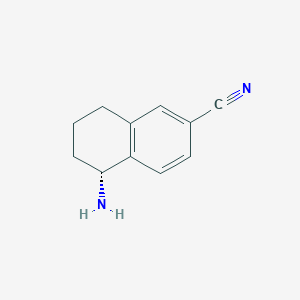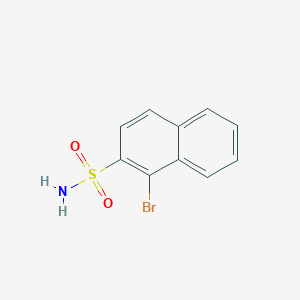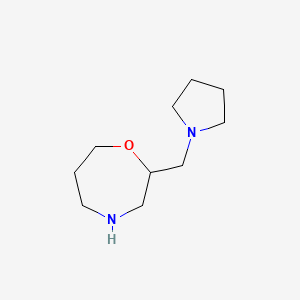
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane
Descripción general
Descripción
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane (abbreviated as PMO) is an organic compound with a cyclic structure that belongs to the oxazepane class of heterocyclic compounds. PMO is a stable, crystalline solid with a melting point of 193-195°C and is soluble in water, ethanol, and other organic solvents. PMO has a broad range of applications in scientific research due to its unique properties. In particular, PMO has been studied for its potential use in drug development, as a reagent in organic synthesis, and in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis Catalyst
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane: is utilized as an effective organocatalyst in asymmetric synthesis . It facilitates various reactions such as aldol condensation, Michael reaction, and Mannich reaction. The tertiary amine fragment in its structure is crucial for creating an asymmetric environment during the formation of new C-C bonds, which is essential for constructing optically active organic frameworks.
Pharmaceutical Intermediate
This compound serves as a valuable intermediate in the pharmaceutical industry. It is involved in the synthesis of various drugs due to its ability to introduce chirality into molecules, which is a key factor in the development of medications with specific biological activities .
Agrochemical Production
In the agrochemical sector, 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane derivatives are known for their use in creating herbicides and pesticides. These derivatives provide the necessary structural framework for compounds that exhibit herbicidal and pesticidal properties .
Biological Activity Modulation
The compound’s derivatives are explored for their potential in modulating biological activities. They have been studied for a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet activities .
Synthesis of Heterocycles
It is also a key precursor in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many natural products and pharmaceuticals, and 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane aids in constructing these complex molecular architectures .
Research Tool in Chemistry
As a research tool, this compound is used in chemical studies to understand reaction mechanisms and the behavior of nitrogen-containing rings in various chemical environments. Its role in studying the interactions and transformations of pyrrolidine rings is particularly noteworthy .
Propiedades
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-6-12(5-1)9-10-8-11-4-3-7-13-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDKDQZUBECJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CNCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



